molecular formula C14H23NO5 B12994237 2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1445949-64-3

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B12994237
CAS No.: 1445949-64-3
M. Wt: 285.34 g/mol
InChI Key: ZSZLTQSQRKYFTJ-TVUZUIDESA-N
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Description

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a multi-step process. One common method includes the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters . This process involves the use of strong bases and electron-withdrawing N-protective groups to promote the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, more stable compounds.

Scientific Research Applications

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[221]heptane-2,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity

Biological Activity

The compound 2-(tert-butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 1445949-64-3) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H23NO5C_{14}H_{23}NO_{5} with a molar mass of 285.34 g/mol. The structural characteristics include a bicyclic framework that is significant for its biological interactions.

Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the hydroxy group may enhance its binding affinity to receptors involved in neuropharmacological processes.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter release and receptor activity.
  • Antinociceptive Activity : Similar compounds have shown promise in pain relief, suggesting that this compound may also possess antinociceptive properties, possibly through opioid receptor pathways.
  • Antidiabetic Potential : Some studies have indicated that derivatives of bicyclic compounds can influence glucose metabolism, hinting at potential applications in diabetes management.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of structurally related compounds. It was found that these compounds could significantly reduce neuronal apoptosis in vitro, suggesting a protective role against neurodegenerative diseases.

Study 2: Antinociceptive Activity

In an experimental model for pain, researchers administered the compound to rodents and observed a marked reduction in pain response compared to control groups. This supports its potential use as an analgesic agent.

Data Tables

PropertyValue
Molecular FormulaC14H23NO5
Molar Mass285.34 g/mol
CAS Number1445949-64-3
Neuroprotective ActivityYes
Antinociceptive ActivityYes
Antidiabetic PotentialSuggested

Properties

CAS No.

1445949-64-3

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11-8-6-9(10(16)7-8)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8?,9?,10-,11-/m0/s1

InChI Key

ZSZLTQSQRKYFTJ-TVUZUIDESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C2C[C@@H](C(C2)N1C(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(C2)O

Origin of Product

United States

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